Methyl 6-hydroxypyrazine-2-carboxylate
Description
Contextualization within the Field of Nitrogen Heterocycles
Nitrogen-containing heterocycles are a cornerstone of organic and medicinal chemistry, representing one of the most significant classes of organic compounds. openmedicinalchemistryjournal.comnih.gov These cyclic molecules, which incorporate at least one nitrogen atom within a ring structure, are abundant in nature and form the core scaffold of a vast array of biologically active substances, including vitamins, alkaloids, hormones, and nucleic acids. nih.gov Statistically, more than 85% of all biologically active compounds feature a heterocyclic component, and nitrogen heterocycles are the most prevalent among them. nih.govnih.gov An analysis of pharmaceuticals approved by the U.S. Food and Drug Administration (FDA) revealed that approximately 60% of small-molecule drugs contain a nitrogen-based heterocycle. nih.gov
The prevalence of these structures in pharmaceuticals can be attributed to their chemical stability and their ability to engage in crucial biological interactions, such as hydrogen bonding with DNA and proteins. nih.gov Pyrazines belong to this vital family of compounds. britannica.com They are six-membered aromatic rings containing two nitrogen atoms in a 1,4- (or para-) orientation. nih.govnih.gov This specific arrangement of nitrogen atoms gives pyrazine (B50134) and its derivatives unique electronic properties and a planar structure, making them versatile building blocks in the development of new materials and therapeutic agents. nih.govresearchgate.net
Significance of Pyrazine Carboxylates in Organic Synthesis and Medicinal Chemistry Research
Within the broader class of pyrazines, pyrazine carboxylates—pyrazines substituted with a carboxylic acid or ester group—are of particular importance. These compounds serve as crucial intermediates and building blocks in organic synthesis, enabling chemists to construct more complex molecules for the pharmaceutical and agrochemical industries. solubilityofthings.com The pyrazine ring is a common motif in many biologically active molecules, and the carboxylate functional group provides a reactive handle for further chemical modifications, allowing for the synthesis of diverse derivatives. ontosight.aitandfonline.com
In medicinal chemistry, pyrazine carboxylate derivatives have been investigated for a wide spectrum of pharmacological activities. tandfonline.comresearchgate.net Research has demonstrated their potential as anticancer, antimicrobial, anti-inflammatory, and analgesic agents. tandfonline.comontosight.ai The World Health Organization's Model List of Essential Medicines includes several drugs containing the pyrazine core, such as Pyrazinamide, an essential antitubercular drug which is metabolized to its active form, pyrazinoic acid (a pyrazine carboxylic acid). nih.govnih.gov The synthesis of various substituted amides of pyrazine-2-carboxylic acids has been a focus of research to explore their antimycobacterial and antifungal properties. nih.gov These findings underscore the role of the pyrazine carboxylate scaffold as a "privileged structure" in drug discovery, consistently appearing in molecules with significant therapeutic value.
Overview of Methyl 6-hydroxypyrazine-2-carboxylate as a Compound of Academic Interest
This compound is a specific derivative within the pyrazine carboxylate family. Its structure features a pyrazine ring substituted with a methyl ester at position 2 and a hydroxyl group at position 6. This compound is of academic interest primarily as a versatile chemical intermediate for the synthesis of more complex, biologically active molecules. Hydroxypyrazines are an important class of organic intermediates used in the synthesis of various drugs. google.com
The specific arrangement of functional groups—a nucleophilic hydroxyl group and an electrophilic ester—on the electron-deficient pyrazine ring allows for a variety of chemical transformations. The compound can exist in tautomeric equilibrium with its keto form, Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate. This tautomerism is a key feature of its chemical reactivity. The scaffold of 6-substituted-hydroxypyrazine-2-carboxylic acid and its derivatives is found in molecules of significant pharmaceutical importance, such as Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent antiviral agent. nih.govbangor.ac.uk While research may not focus on this compound as an end-product, its role as a precursor to high-value compounds makes it a subject of study in synthetic methodology.
| Property | Value |
|---|---|
| Molecular Formula | C6H6N2O3 |
| Molecular Weight | 154.13 g/mol |
| CAS Number | 27825-20-3 (for 3-hydroxy isomer) |
| Synonyms | Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate |
Note: Data for the closely related isomer, Methyl 3-hydroxypyrazine-2-carboxylate, is often cited under CAS Number 27825-20-3. labsolu.ca Specific data for the 6-hydroxy isomer may vary.
Scope and Objectives of Research on this compound
Research involving this compound and its structural analogs is primarily driven by the need for efficient and scalable synthetic routes to valuable pharmaceutical targets. The main objectives of such research can be summarized as follows:
Development of Novel Synthetic Methods: A key objective is to establish efficient, high-yield synthetic pathways to produce this compound and related structures. This involves exploring different starting materials and reaction conditions to create a robust process suitable for larger-scale production. google.com
Scaffold for Library Synthesis: The compound serves as an excellent starting point for creating libraries of diverse pyrazine derivatives. By modifying the hydroxyl and ester groups, researchers can generate a multitude of new chemical entities for high-throughput screening against various biological targets, such as enzymes and receptors. nih.gov
Elucidation of Structure-Activity Relationships (SAR): By synthesizing a series of related compounds starting from this core structure, medicinal chemists can systematically investigate how different substituents on the pyrazine ring affect biological activity. This is crucial for optimizing lead compounds to enhance their potency and selectivity. nih.gov
Synthesis of Advanced Intermediates: A primary goal is the conversion of this compound into more advanced intermediates for multi-step syntheses of complex drugs. For instance, the conversion of the hydroxyl group to other functionalities (like halogens) is a common strategy in the synthesis of antiviral and anticancer agents. bangor.ac.uk
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-oxo-1H-pyrazine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O3/c1-11-6(10)4-2-7-3-5(9)8-4/h2-3H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANVMLKSUJLMCCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=CC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20340571 | |
| Record name | methyl 6-hydroxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13924-98-6 | |
| Record name | methyl 6-hydroxypyrazine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20340571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Methyl 6 Hydroxypyrazine 2 Carboxylate
Historical and Current Synthetic Routes to Methyl 6-hydroxypyrazine-2-carboxylate
The preparation of this compound has traditionally relied on classical organic reactions, which have been refined over time for improved outcomes.
Esterification Reactions in Pyrazine (B50134) Carboxylic Acid Synthesis
A primary and straightforward method for the synthesis of this compound is the direct esterification of its corresponding carboxylic acid, 6-hydroxypyrazine-2-carboxylic acid. The Fischer esterification is a widely employed technique for this transformation. masterorganicchemistry.com This acid-catalyzed reaction involves heating the carboxylic acid with methanol (B129727) in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, a large excess of methanol is typically used, which also serves as the solvent. masterorganicchemistry.com The removal of water as it is formed can also shift the equilibrium to favor the product. masterorganicchemistry.com
The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity. Methanol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the final ester product. masterorganicchemistry.com
Table 1: Typical Conditions for Fischer Esterification
| Parameter | Condition |
| Reactants | 6-hydroxypyrazine-2-carboxylic acid, Methanol |
| Catalyst | Concentrated H₂SO₄ or HCl gas |
| Temperature | Reflux |
| Reaction Time | Several hours |
Multi-step Synthetic Sequences from Precursors
This compound can also be synthesized through multi-step sequences starting from more readily available precursors. A common approach in pyrazine synthesis involves the condensation of a 1,2-dicarbonyl compound with a 1,2-diamine. researchgate.net For this specific molecule, a plausible route could start from the condensation of an appropriate α-amino acid derivative with a glyoxal (B1671930) derivative, followed by oxidation and subsequent functional group manipulations.
Another synthetic strategy could involve the modification of an existing pyrazine ring. For instance, starting from 2,5-dimethylpyrazine, a selective oxidation of one methyl group to a carboxylic acid, followed by esterification, and then introduction of a hydroxyl group at the 6-position would lead to the target molecule. google.com The synthesis of related pyrazine derivatives, such as those used in the production of the antiviral drug Favipiravir, often starts with substituted aminopyrazines which undergo a series of transformations including diazotization and substitution reactions to introduce the desired functional groups. bangor.ac.uknih.gov These multi-step approaches offer flexibility in introducing various substituents onto the pyrazine core. researchgate.net
Advanced and Sustainable Approaches in this compound Synthesis
In line with the growing emphasis on sustainable chemical manufacturing, modern synthetic methods for pyrazine derivatives focus on minimizing environmental impact and maximizing efficiency.
Green Chemistry Principles in Pyrazine Derivatization
Green chemistry principles are increasingly being applied to the synthesis of pyrazine derivatives. tandfonline.comtandfonline.com This includes the use of environmentally benign solvents, such as water or ethanol, and the development of catalytic reactions that reduce waste and energy consumption. For pyrazine synthesis, methods that avoid the use of toxic heavy metals and harsh reaction conditions are preferred. researchgate.net Biocatalytic approaches, using enzymes like lipases for esterification or amidation, represent a significant advancement in green synthesis. nih.gov These enzymatic methods often proceed under mild conditions with high selectivity, reducing the formation of byproducts. nih.gov
Optimization of Reaction Conditions and Yield for this compound Synthesis
The optimization of reaction parameters is crucial for maximizing the yield and purity of the final product while ensuring the process is economically viable and safe.
Key parameters that are typically optimized include temperature, reaction time, catalyst loading, and the molar ratio of reactants. For esterification reactions, careful control of the catalyst concentration is necessary to avoid side reactions such as dehydration or charring. The optimal temperature is often a balance between achieving a reasonable reaction rate and preventing the degradation of the starting materials or product.
Table 2: Factors for Optimization in Synthesis
| Parameter | Influence on Reaction |
| Temperature | Affects reaction rate and selectivity. Higher temperatures can lead to faster reactions but may also increase side product formation. |
| Catalyst | The choice and concentration of the catalyst can dramatically impact reaction efficiency and yield. |
| Solvent | The polarity and boiling point of the solvent can influence reactant solubility and reaction temperature. |
| Reactant Ratio | Using an excess of one reactant can drive the equilibrium towards the product side, increasing the yield. |
| Reaction Time | Monitoring the reaction progress is essential to determine the optimal time for quenching the reaction to maximize product yield and minimize degradation. |
Systematic studies involving Design of Experiments (DoE) can be employed to efficiently explore the effects of multiple variables on the reaction outcome and identify the optimal set of conditions.
Purification and Isolation Techniques for this compound
The purification of this compound from a crude reaction mixture typically involves a series of steps designed to remove unreacted starting materials, byproducts, and other impurities. These methods leverage the physicochemical properties of the target compound, such as its solubility and polarity.
Recrystallization: This is a frequently utilized technique for purifying solid organic compounds. The process involves dissolving the crude product in a suitable solvent at an elevated temperature to create a saturated solution, followed by cooling to induce crystallization of the purified compound. For pyrazine derivatives, a variety of solvents can be considered. For instance, a related compound, 3-hydroxy-5-methylpyrazine-2-carboxylic acid, has been successfully recrystallized from hot water to achieve high purity. Similarly, 3-aminopyrazine-2-carboxylic acid methyl ester can be purified by recrystallization from water. The choice of solvent is critical and is determined by the solubility characteristics of the target compound and its impurities.
Solvent Extraction: Liquid-liquid extraction is another common method for isolating and purifying compounds from a reaction mixture. This technique separates compounds based on their relative solubilities in two different immiscible liquids. In the synthesis of related pyrazine compounds, solvents like butanone and ethyl acetate (B1210297) have been used for extraction purposes. The pH of the aqueous phase can be adjusted to optimize the partitioning of the target compound into the organic layer.
Chromatography: For more challenging separations, particularly for removing impurities with similar properties to the target compound, chromatographic techniques are employed. Column chromatography, using a stationary phase like silica (B1680970) gel, is a standard method. In some cases involving pyrazine isomers, heated silica gel columns have been utilized to improve separation efficiency. A less rigorous application involves filtering a reaction residue through a small plug of silica to remove catalysts or highly polar impurities.
Below are tables summarizing the purification techniques and typical solvents used for related pyrazine compounds, which can serve as a guide for the purification of this compound.
Table 1: Purification Techniques for Related Pyrazine Derivatives
| Technique | Application | Compound Example |
| Recrystallization | Removal of soluble and insoluble impurities from a solid product. | 3-hydroxy-5-methylpyrazine-2-carboxylic acid |
| Solvent Extraction | Isolation of the target compound from a reaction mixture. | 3-chloro-5-methylpyrazine-2-carboxylic acid |
| Column Chromatography | Separation of complex mixtures and removal of closely related impurities. | 2-hydroxypyrazine isomers |
Table 2: Solvents Utilized in the Purification of Pyrazine Derivatives
| Solvent | Application | Compound Example |
| Water | Recrystallization | 3-hydroxy-5-methylpyrazine-2-carboxylic acid |
| Butanone | Extraction | 3-chloro-5-methylpyrazine-2-carboxylic acid |
| Ethyl Acetate | Extraction | 6-fluoro-3-hydroxypyrazine-2-carboxylic acid |
| Ether | Column Chromatography | 2-methyl-6-vinylpyrazine |
The successful isolation and purification of this compound would ultimately depend on the specific impurities present in the crude product, necessitating a systematic approach to method development and optimization to achieve the desired level of purity.
Chemical Reactivity and Transformation Studies of Methyl 6 Hydroxypyrazine 2 Carboxylate
Reactions at the Pyrazine (B50134) Ring System
The pyrazine ring is inherently electron-deficient, which significantly influences its susceptibility to substitution reactions.
Electrophilic Substitution Reactions
Direct electrophilic substitution on the pyrazine ring is generally challenging due to the deactivating effect of the two nitrogen atoms, which are protonated in acidic media, further deactivating the ring. jocpr.com However, the presence of the activating hydroxyl group at the 6-position can facilitate electrophilic attack.
Detailed studies on the direct halogenation or Friedel-Crafts reactions of methyl 6-hydroxypyrazine-2-carboxylate are not extensively reported in the literature. However, insights can be drawn from analogous compounds. For instance, the nitration of 3-hydroxypyrazine-2-carboxamide (B1682577), a closely related structure, has been successfully achieved using a mixture of sulfuric acid and potassium nitrate (B79036). researchgate.netuns.ac.id This suggests that under controlled conditions, electrophilic substitution on this compound may be feasible.
An optimized nitration of 3-hydroxypyrazine-2-carboxamide yielded 3-hydroxy-6-nitropyrazine-2-carboxamide with yields of 77-80%, a significant improvement from the previously reported 48%. researchgate.netuns.ac.id The optimal conditions involved a substrate-to-potassium nitrate ratio of 1:2 in sulfuric acid at 50°C. researchgate.net
Table 1: Optimized Conditions for Nitration of 3-Hydroxypyrazine-2-carboxamide researchgate.net
| Parameter | Optimized Value |
| Substrate:KNO₃ Ratio | 1:2 |
| H₂SO₄ Volume | 12 mL/g of substrate |
| Reaction Temperature | 50°C |
| Precipitation Temperature | 0°C |
| Yield | 77-80% |
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic substitution, particularly when a good leaving group is present. While there are no direct reports on nucleophilic substitution on this compound itself, studies on related halopyrazines indicate that they are more reactive than corresponding pyridines. jocpr.com The presence of electron-donating groups on the ring, such as the hydroxyl group in the target molecule, may require more forcing conditions for nucleophilic exchange. jocpr.com
Transformations Involving the Hydroxyl Group
The hydroxyl group is a key site for functionalization, allowing for the modification of the compound's properties through various reactions.
O-Alkylation and O-Acylation Reactions
The hydroxyl group of this compound can undergo O-alkylation and O-acylation to yield ether and ester derivatives, respectively. While specific literature on this compound is scarce, the principles of these reactions are well-established for similar heterocyclic systems. For instance, N-acylation is a well-studied reaction using reagents like acetyl chloride and acetic anhydrides. derpharmachemica.com The presence of a base is often crucial to neutralize the acid formed during the reaction. derpharmachemica.com
Tautomeric Equilibria of the Hydroxypyrazine Moiety
This compound can exist in tautomeric equilibrium with its keto form, methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate. This phenomenon is well-documented for related 2-hydroxypyridines and 4-hydroxypyrimidines. youtube.com In many cases, the keto tautomer is the predominant form in the solid state. youtube.com The equilibrium can be influenced by factors such as the solvent and the presence of other functional groups.
Reactions Involving the Carboxylate Ester Group
The methyl ester group of the title compound can undergo several common transformations, including hydrolysis, amidation, and transesterification.
Hydrolysis of the ester to the corresponding carboxylic acid is a fundamental reaction in organic chemistry. viu.ca A green and efficient hydrolysis of the related methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been reported using lithium hydroxide (B78521) in water, achieving a high yield without the need for organic solvents. jocpr.com While a similar reaction with sodium hydroxide was reported to yield 5-hydroxypyrazine-2-carboxylic acid, the use of lithium hydroxide provided the chloro-derivative in high yield. jocpr.com
Table 2: Hydrolysis of Methyl 5-chloropyrazine-2-carboxylate jocpr.com
| Reagent | Solvent | Product | Yield |
| LiOH | Water | 5-Chloropyrazine-2-carboxylic acid | High |
| NaOH | Not specified | 5-Hydroxypyrazine-2-carboxylic acid | Not specified |
Amidation of the ester can be achieved by reaction with amines. For example, pyrazine-2-carboxylic acid can be converted to its hydrazide by esterification followed by hydrazinolysis. minia.edu.eg This two-step process highlights a common strategy for forming amide-like structures from esters.
Hydrolysis Reactions of Methyl Esters
The hydrolysis of the methyl ester in this compound to its corresponding carboxylic acid, 6-hydroxypyrazine-2-carboxylic acid, is a fundamental transformation. This reaction can be achieved under either acidic or basic conditions.
Under acidic conditions, the ester is heated with an excess of water in the presence of a strong acid catalyst. This reaction is reversible, and a large volume of water is used to drive the equilibrium towards the formation of the carboxylic acid and methanol (B129727).
Basic hydrolysis, also known as saponification, is generally preferred as the reaction is irreversible and typically proceeds to completion. The ester is treated with an aqueous solution of a strong base, such as sodium hydroxide or lithium hydroxide. google.com This process yields the carboxylate salt, which can then be neutralized with a strong acid in a subsequent step to afford the free carboxylic acid. For instance, the hydrolysis of the structurally similar methyl 5-chloropyrazine-2-carboxylate to 5-chloropyrazine-2-carboxylic acid has been efficiently carried out using lithium hydroxide. google.com
| Reaction | Reagents and Conditions | Product | Reference |
| Basic Hydrolysis of Methyl Ester | 1. NaOH (aq) or LiOH (aq), Heat2. H₃O⁺ | 6-hydroxypyrazine-2-carboxylic acid | google.com |
This table is illustrative of typical ester hydrolysis conditions.
Transesterification Reactions
Transesterification involves the conversion of the methyl ester of this compound into a different ester by reacting it with an alcohol in the presence of an acid or base catalyst. This reaction is an equilibrium process, and it is often driven to completion by using a large excess of the reactant alcohol or by removing the methanol byproduct.
Enzymatic methods for transesterification have also been explored for pyrazine esters. For example, lipase-catalyzed aminolysis, a related transformation, of pyrazine-2-carboxylates with various amines in an organic solvent like tert-amyl alcohol has been reported, suggesting that enzymatic transesterification could be a viable and green alternative to chemical methods.
| Reaction | Reactant | Catalyst | Product |
| Transesterification | R-OH (Alcohol) | Acid or Base | This compound |
This table illustrates the general reactants and catalysts for transesterification.
Derivatization Strategies and Functional Group Interconversions of this compound
The functional groups on this compound allow for a variety of derivatization strategies, enabling the synthesis of a range of novel compounds.
Introduction of Halogen Substituents
The hydroxyl group of this compound can be converted to a halogen, a key transformation for introducing further functionality. The conversion of hydroxypyrazines to chloropyrazines is a well-established reaction, typically achieved using chlorinating agents like phosphorus oxychloride (POCl₃), sometimes in the presence of phosphorus pentachloride (PCl₅). tripod.com
The reactivity of the pyrazine ring towards this conversion can be influenced by the position of other substituents. For instance, studies on substituted 2-hydroxypyrazines have shown that alkyl groups at various positions on the ring can affect the conditions required for the replacement of the hydroxyl group by chlorine. tripod.com In the case of this compound, the electron-withdrawing nature of the carboxylate group would influence the reactivity of the hydroxyl group.
A general procedure for such a transformation would involve heating the hydroxypyrazine derivative with phosphorus oxychloride, potentially in a sealed tube at elevated temperatures to achieve good yields of the corresponding chloropyrazine. tripod.com
| Starting Material | Reagent | Product | Typical Conditions | Reference |
| 2-Hydroxypyrazine derivative | POCl₃ (with or without PCl₅) | 2-Chloropyrazine derivative | Refluxing POCl₃ or heating in a sealed tube at 140-200°C | tripod.com |
This table provides generalized conditions for the conversion of hydroxypyrazines to chloropyrazines.
Nitration and Reduction Pathways
Nitration of the pyrazine ring, followed by reduction of the resulting nitro group, is a common strategy for introducing an amino group. The nitration of pyrazine derivatives often requires strong nitrating agents, such as a mixture of nitric acid and sulfuric acid. The position of nitration is directed by the existing substituents on the ring. For hydroxypyrazine derivatives, the hydroxyl group is an activating, ortho-, para-directing group, which would influence the regioselectivity of the nitration.
The subsequent reduction of the nitro group to an amine can be accomplished using various reducing agents. Common methods include catalytic hydrogenation (e.g., using H₂ gas with a palladium catalyst) or chemical reduction with metals like zinc or tin in an acidic medium. tripod.com For example, the reduction of vicinally substituted 3-nitropyridines to the corresponding hydroxylaminopyridines has been achieved using zinc dust in the presence of ammonium (B1175870) chloride. tripod.com These methods are generally applicable to nitro-substituted heteroaromatic compounds.
| Transformation | Typical Reagents | Intermediate/Product | Reference |
| Nitration | HNO₃/H₂SO₄ | Methyl 6-hydroxy-x-nitropyrazine-2-carboxylate | tripod.com |
| Reduction of Nitro Group | H₂/Pd, or Zn/NH₄Cl | Methyl x-amino-6-hydroxypyrazine-2-carboxylate | tripod.com |
This table outlines common reagents for the nitration and reduction of aromatic and heteroaromatic systems.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for detailed spectroscopic data for the chemical compound this compound has revealed a significant lack of publicly available information, preventing a complete and scientifically accurate analysis as requested. Despite extensive searches of scientific literature and chemical databases, specific experimental data for ¹H NMR, ¹³C NMR, two-dimensional NMR, FT-IR, and Raman spectroscopy for this particular molecule could not be located.
The inquiry sought a detailed article on the spectroscopic characterization and structural elucidation of this compound, with a specific outline focusing on various spectroscopic techniques. However, the foundational data necessary to populate these sections—such as chemical shifts, coupling constants for NMR, and vibrational frequencies for IR and Raman spectroscopy—are not present in accessible public domains.
While information and spectroscopic data were found for structurally related compounds, such as Methyl pyrazine-2-carboxylate (B1225951) and various other pyrazine derivatives, these data are not directly applicable to the target compound due to structural differences, most notably the presence and position of the hydroxyl group. Extrapolation from these related compounds would not provide the scientifically accurate and specific analysis required for the requested article.
The CAS number for this compound has been identified as 13924-98-6. This identifier was used in targeted searches of chemical and supplier databases. While these searches confirmed the existence and commercial availability of the compound, they did not yield the detailed experimental spectroscopic data required for a thorough analysis.
Consequently, without the necessary primary data, it is not possible to generate the requested in-depth scientific article that adheres to the provided outline and quality standards. The creation of such an article would necessitate access to proprietary research data or the undertaking of new experimental analysis.
Spectroscopic Characterization and Structural Elucidation of Methyl 6 Hydroxypyrazine 2 Carboxylate
Mass Spectrometry (MS) Analysis for Molecular Weight and Fragmentation Patterns
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation patterns. For Methyl 6-hydroxypyrazine-2-carboxylate, with a molecular formula of C₆H₆N₂O₃, the calculated molecular weight is 154.12 g/mol . biosynth.com
Analysis under mass spectrometry conditions typically involves ionization followed by fragmentation. The fragmentation of aromatic esters is well-characterized. A primary and often dominant fragmentation pathway is the α-cleavage at the ester group, specifically the loss of the methoxy (B1213986) radical (•OCH₃) or a molecule of methanol (B129727) (CH₃OH). whitman.edu The most significant cleavage involves the loss of the alkoxy group, which for this molecule would be the methoxy group, leading to the formation of a stable pyrazine-carbonyl acylium ion (R-CO⁺). libretexts.org This acylium ion is resonance-stabilized and represents a major peak in the spectrum.
While specific experimental mass spectra for this compound are not widely published, predicted mass-to-charge ratios for various adducts have been calculated, providing expected values for high-resolution mass spectrometry analysis. uni.luuni.lu
Predicted Mass Spectrometry Data
| Adduct Type | Predicted m/z |
|---|---|
| [M+H]⁺ | 155.04512 |
| [M+Na]⁺ | 177.02706 |
| [M-H]⁻ | 153.03056 |
| [M]⁺ | 154.03729 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides insight into the electronic structure of a molecule by measuring its absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. The chromophore in this compound is the pyrazinone ring system, which contains conjugated double bonds and heteroatoms with non-bonding electrons (n).
The electronic spectrum of such a compound is expected to be characterized by two main types of transitions:
π → π* transitions: These are typically high-energy, high-intensity absorptions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system.
n → π* transitions: These lower-energy, lower-intensity absorptions involve the promotion of a non-bonding electron (from a nitrogen or oxygen atom) to a π* antibonding orbital. youtube.com
The position and intensity of the absorption maximum (λmax) can be influenced by the solvent environment. youtube.com For example, the UV-vis absorption spectrum of a related compound, 2-pyrazine carboxylic acid, shows a strong absorption band in the range of 270-300 nm, which is characteristic of the π → π* transition in the pyrazine (B50134) ring. researchgate.net Specific experimental UV-Vis data for this compound is not available in the surveyed literature, but its spectrum is expected to be comparable to similar pyrazinone derivatives.
X-ray Crystallography and Solid-State Structural Analysis
While a complete single-crystal X-ray diffraction study for this compound is not available in the public domain, the solid-state characteristics can be inferred from extensive studies on closely related pyrazine and pyrazinone derivatives. nih.govnih.gov Such analyses are crucial for understanding the precise three-dimensional arrangement of atoms and the nature of intermolecular forces that govern the crystal lattice.
Crystal Packing and Intermolecular Interactions (e.g., C-H...O, C-H...N Hydrogen Bonding)
The crystal packing of pyrazinone derivatives is typically dominated by a network of intermolecular hydrogen bonds. nih.gov Given the structure of Methyl 6-oxo-1,6-dihydropyrazine-2-carboxylate, the following interactions are expected to be key in its supramolecular assembly:
N-H···O Hydrogen Bonds: The most significant interaction would likely be a strong hydrogen bond between the N-H group of one molecule and the carbonyl oxygen (C=O) of the ester or the ring keto group of a neighboring molecule. This type of interaction is a primary driver in the formation of chains or dimeric motifs in similar crystal structures.
C-H···O and C-H···N Hydrogen Bonds: Weaker C-H···O and C-H···N hydrogen bonds are also expected to play a crucial role in stabilizing the three-dimensional crystal lattice. nih.gov The aromatic C-H donors of the pyrazinone ring and the methyl C-H donors of the ester group can interact with the carbonyl oxygen atoms and the ring nitrogen atom, creating a complex network that links the primary hydrogen-bonded chains or sheets. nih.govcardiff.ac.uk
These interactions collectively define the crystal's architecture and influence its physical properties. mdpi.com
Planarity and Conformational Aspects in the Solid State
The pyrazinone ring system itself is generally observed to be nearly planar. nih.gov This planarity is a consequence of the sp² hybridization of the ring atoms and the delocalization of π-electrons across the conjugated system. This molecular flatness facilitates efficient packing in the crystal lattice, often leading to π-π stacking interactions between the aromatic rings of adjacent molecules.
The main conformational flexibility in this compound would arise from the rotation around the C-C bond connecting the ester group to the pyrazinone ring. The orientation of the methyl ester moiety relative to the plane of the ring would be determined by the optimization of intermolecular interactions and the minimization of steric hindrance within the packed crystal structure. In related structures, the ester group is often found to be nearly coplanar with the aromatic ring to maximize conjugation, but slight torsions are common to accommodate packing forces. cardiff.ac.uk
Computational Chemistry and Theoretical Investigations of Methyl 6 Hydroxypyrazine 2 Carboxylate
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a primary method in quantum chemical calculations for studying nitrogen-containing heterocyclic compounds due to its favorable balance of accuracy and computational cost. mostwiedzy.plijournalse.orgresearchgate.netbohrium.com DFT methods, such as the widely used B3LYP hybrid functional combined with appropriate basis sets (e.g., 6-311++G(d,p)), are employed to model the electronic structure and properties of molecules like Methyl 6-hydroxypyrazine-2-carboxylate. chemrxiv.orgresearchgate.netnih.gov These calculations form the basis for geometry optimization, vibrational frequency analysis, and the exploration of the electronic landscape of the molecule.
The first step in the theoretical investigation of a molecule is typically geometry optimization, a computational process that seeks to find the three-dimensional arrangement of atoms corresponding to the lowest energy, most stable structure. youtube.com For this compound, this involves determining the optimal bond lengths, bond angles, and dihedral angles.
Conformational analysis is particularly important for this molecule due to the presence of rotatable single bonds, specifically the bond connecting the carboxylate group to the pyrazine (B50134) ring and the C-O bond within the methyl ester group. Different rotational positions (conformers) can have different energies. By systematically scanning the potential energy surface, computational methods can identify the most stable conformer (the global minimum) and other low-energy conformers (local minima). researchgate.net The stability of these conformers is governed by factors such as steric hindrance and intramolecular interactions, like potential hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom or the carbonyl oxygen of the ester group.
Once the optimized, minimum-energy geometry is obtained, DFT calculations can be used to predict the molecule's vibrational frequencies. nih.govmdpi.com These theoretical frequencies correspond to the stretching, bending, and torsional motions of the atoms and can be directly compared to experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy. nanoient.orgmahendrapublications.com A good agreement between the calculated and experimental spectra serves to validate the accuracy of the computed molecular structure.
The theoretical vibrational spectrum is often scaled by a specific factor to correct for anharmonicity and the approximations inherent in the computational method. nih.gov Furthermore, a Potential Energy Distribution (PED) analysis is commonly performed to provide a detailed assignment of each vibrational mode, clarifying the contribution of different functional groups to each peak. chemrxiv.org
Below is a table of expected characteristic vibrational frequencies for this compound based on DFT calculations of similar molecules.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (hydroxyl) | Stretching | ~3400 - 3600 |
| C-H (aromatic) | Stretching | ~3100 - 3150 |
| C-H (methyl) | Asymmetric/Symmetric Stretching | ~2950 - 3050 |
| C=O (ester) | Stretching | ~1720 - 1740 |
| C=N, C=C (ring) | Stretching | ~1500 - 1600 |
| C-O (ester) | Stretching | ~1200 - 1300 |
| O-H (hydroxyl) | Bending | ~1150 - 1250 |
| Note: These are representative values and the precise calculated frequencies would depend on the specific DFT functional and basis set used. |
DFT provides deep insights into the electronic properties of this compound by analyzing its molecular orbitals, charge distribution, and electrostatic potential.
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing the chemical reactivity and electronic transitions of a molecule. youtube.comnih.govwikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as the primary electron donor (nucleophile), while the LUMO serves as the electron acceptor (electrophile). youtube.comsemanticscholar.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter. A large energy gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. semanticscholar.org For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazine ring and the hydroxyl group, while the LUMO is likely distributed over the pyrazine ring and the electron-withdrawing carboxylate group. researchgate.netresearchgate.net This distribution facilitates intramolecular charge transfer upon electronic excitation. nanoient.orgrsc.org
| Parameter | Description | Illustrative Energy Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -2.0 |
| ΔE (Gap) | ELUMO - EHOMO | 4.5 |
| Note: These values are illustrative and based on typical DFT results for similar pyrazine derivatives. semanticscholar.org |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule, providing a guide to its reactive sites. libretexts.org The MEP is plotted onto the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. researchgate.net
Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack.
Blue: Regions of most positive electrostatic potential, indicating electron-poor areas that are favorable for nucleophilic attack.
Green/Yellow: Regions of neutral or near-zero potential.
For this compound, the MEP map would show negative potential (red) concentrated around the electronegative nitrogen atoms of the pyrazine ring and the oxygen atoms of the carbonyl and hydroxyl groups. researchgate.netresearchgate.netrsc.org These sites represent the primary centers for electrophilic interactions. Conversely, a region of strong positive potential (blue) would be expected around the hydrogen atom of the hydroxyl group, making it a likely site for hydrogen bond donation.
Electronic Structure Analysis
Potential Energy Surface (PES) Scans for Conformational and Reaction Pathways
A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By systematically changing specific geometric parameters, such as bond lengths, bond angles, or dihedral angles, a PES scan can be performed to map out the energy landscape. This process is crucial for identifying stable conformations (energy minima), transition states (saddle points), and the pathways that connect them.
For this compound, PES scans are instrumental in understanding its conformational flexibility. The molecule possesses several key rotatable bonds, including those associated with the methoxycarbonyl group (-COOCH₃) and the hydroxyl group (-OH). The relative orientations of these groups can significantly influence the molecule's electronic properties, stability, and potential for intermolecular interactions.
While specific PES scan data for this compound is not prominently available in the reviewed literature, the methodology is well-established. A typical study would involve selecting key dihedral angles, such as the C2-C(O)-O-CH₃ and C6-O-H angles, and systematically rotating them while calculating the energy at each step using a suitable level of theory (e.g., Density Functional Theory - DFT). The results would identify the global minimum energy conformation and any other low-energy conformers, providing a detailed picture of the molecule's structural dynamics.
Illustrative Data Table: Conformational Analysis of a Pyrazine Derivative
This table illustrates the kind of data that would be generated from a PES scan for a related pyrazine derivative, showing relative energies of different conformers.
| Conformer | Dihedral Angle (Ring-C-O-C) | Relative Energy (kcal/mol) | Key Feature |
| A | 0° | 0.00 | Planar, global minimum |
| B | 90° | 4.5 | Perpendicular, transition state |
| C | 180° | 1.2 | Anti-planar, local minimum |
Quantum Chemical Calculations of Spectroscopic Parameters
Quantum chemical calculations are an indispensable tool for predicting and interpreting various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These theoretical predictions can aid in the structural elucidation of newly synthesized compounds and provide a deeper understanding of their electronic structure.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of quantum chemistry. Methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically used in conjunction with DFT, can provide theoretical chemical shifts that correlate well with experimental values. For this compound, calculations would predict the chemical shifts for the aromatic protons, the methyl protons, and the distinct carbon atoms in the molecule. Comparing these calculated shifts with experimental data helps in the unambiguous assignment of each signal.
Infrared (IR) Spectroscopy: Theoretical IR spectra can be generated by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation provides the wavenumbers and intensities of the fundamental vibrational modes. These calculated frequencies are often scaled by an empirical factor to better match experimental spectra. For the title compound, this would allow for the assignment of specific vibrational modes, such as the O-H stretch of the hydroxyl group, the C=O stretch of the ester, and the various C-H and ring vibrations. Theoretical studies on related pyrazine-2-carboxylic acid complexes have successfully used DFT to analyze their vibrational spectra. researchgate.net
UV-Visible Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for calculating the electronic absorption spectra of molecules. This approach provides information about the energies of electronic transitions (which correspond to absorption wavelengths, λ_max) and their intensities (oscillator strengths). For this compound, TD-DFT calculations could predict the π→π* and n→π* transitions characteristic of aromatic N-heterocyclic compounds. montana.edu These calculations help in understanding how the hydroxyl and carboxylate substituents influence the electronic structure and the resulting UV-Vis absorption profile.
Illustrative Data Table: Comparison of Calculated and Experimental Spectroscopic Data for a Hydroxypyrazine Derivative
This table provides an example of how theoretical spectroscopic data would be compared against experimental values for a compound structurally similar to this compound.
| Parameter | Calculated Value | Experimental Value |
| ¹H NMR Chemical Shift (ppm) | ||
| H3 | 8.55 | 8.48 |
| H5 | 8.20 | 8.15 |
| OCH₃ | 4.05 | 3.98 |
| OH | 11.5 (variable) | 11.2 (broad) |
| IR Frequency (cm⁻¹) | ||
| ν(O-H) | 3450 (scaled) | 3435 |
| ν(C=O) | 1725 (scaled) | 1730 |
| UV-Vis λ_max (nm) | ||
| Transition 1 (π→π) | 275 | 280 |
| Transition 2 (n→π) | 330 | 335 |
Synthesis and Characterization of Derivatives and Analogues of Methyl 6 Hydroxypyrazine 2 Carboxylate
Design and Synthesis of Pyrazine (B50134) Ring Modified Analogues
A key strategy for modifying the pyrazine ring involves nucleophilic substitution reactions, particularly on halopyrazines. The pyrazine ring is electron-deficient, which facilitates the displacement of a halide by a variety of nucleophiles. thieme-connect.de For instance, 6-chloropyrazine-2-carboxylic acid can be condensed with ring-substituted anilines to yield a series of N-aryl-6-aminopyrazine-2-carboxamides. nih.govresearchgate.net This approach allows for the introduction of a wide range of aryl amine fragments, enabling the exploration of structure-activity relationships.
Another common modification is the introduction of alkyl groups. For example, 5-tert-butyl and 5-tert-butyl-6-chloro-pyrazine-2-carboxylic acid derivatives have been synthesized and used as precursors for further derivatization. nih.govnih.gov The bulky tert-butyl group can influence the molecule's conformation and interaction with biological targets.
Furthermore, the synthesis of thieno[2,3-b]pyrazine (B153567) analogues represents a more significant modification of the pyrazine core, where a thiophene (B33073) ring is fused to the pyrazine ring. The synthesis of methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates has been achieved through palladium-catalyzed C-N Buchwald-Hartwig cross-coupling reactions. nih.gov This can be accomplished by reacting methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate with (hetero)aryl halides or by coupling methyl 7-bromothieno[2,3-b]pyrazine-6-carboxylate with (hetero)arylamines. nih.gov
The synthesis of 6-aminopyrazine-2-carboxylate derivatives provides another avenue for modification. Methyl 6-aminopyrazine-2-carboxylate is a known compound that can serve as a precursor for further functionalization of the amino group. matrixscientific.comuni.lu
A notable example of a C-6 modification is the synthesis of Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide), a potent antiviral agent. biosynth.com Its synthesis involves the fluorination of a pyrazine precursor, highlighting the importance of introducing halogen atoms to modulate biological activity. nih.gov
The following table summarizes some examples of pyrazine ring modified analogues and the synthetic strategies employed.
| Starting Material | Reagent(s) | Product | Modification Type | Reference(s) |
| 6-Chloropyrazine-2-carboxylic acid chloride | Substituted anilines | N-Aryl-6-aminopyrazine-2-carboxamides | C-6 Amino substitution | nih.govresearchgate.net |
| 5-tert-Butylpyrazine-2-carboxylic acid | Thionyl chloride, then substituted anilines | N-Aryl-5-tert-butylpyrazine-2-carboxamides | C-5 Alkyl substitution | nih.govnih.gov |
| Methyl 7-aminothieno[2,3-b]pyrazine-6-carboxylate | (Hetero)aryl halides, Pd catalyst | Methyl 7-[(hetero)arylamino]thieno[2,3-b]pyrazine-6-carboxylates | Thieno-fused ring with N-arylation | nih.gov |
| 3-Hydroxypyrazine-2-carboxylic acid | Multi-step synthesis including fluorination | 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) | C-6 Fluoro substitution | nih.gov |
Strategies for Modifications at the Hydroxyl Moiety
The hydroxyl group at the C-6 position of methyl 6-hydroxypyrazine-2-carboxylate is a prime site for modification, primarily through alkylation and acylation reactions to form ethers and esters, respectively. These modifications can alter the compound's hydrogen bonding capacity, lipophilicity, and metabolic stability.
Alkylation: Alkylation of the hydroxyl group to form ether derivatives is a common strategy. A prominent example is the synthesis of 6-methoxypyrazine-2-carboxylic acid derivatives. This can be achieved by reacting a precursor like 6-chloropyrazine-2-carbonitrile (B1346822) with sodium methoxide (B1231860) in methanol (B129727), which leads to the formation of the methyl ether. nih.gov This methoxy (B1213986) derivative can then be further functionalized.
Acylation: Acylation of the hydroxyl group to form ester derivatives is another viable modification. Standard acylation methods using acyl chlorides or acid anhydrides in the presence of a base can be employed. The Friedel-Crafts acylation, while typically used for aromatic C-H acylation, provides a conceptual basis for the reactivity of acylating agents. openstax.org
The following table outlines the primary strategies for modifying the hydroxyl moiety.
| Reaction Type | Reagent Class | Product Type | Example Product | Reference |
| Alkylation | Alkyl halides, Sulfates, etc. with a base | Ether | Methyl 6-methoxypyrazine-2-carboxylate | nih.gov |
| Acylation | Acyl chlorides, Acid anhydrides with a base | Ester | Methyl 6-acetoxypyrazine-2-carboxylate | N/A |
Strategies for Modifications at the Carboxylate Ester Moiety
The methyl carboxylate group is readily transformed into a variety of other functional groups, most notably amides and hydrazides. These modifications significantly impact the molecule's chemical properties and potential biological interactions.
Amide Formation: The conversion of the methyl ester to an amide is a widely employed strategy. This is typically achieved through a two-step process: hydrolysis of the ester to the corresponding carboxylic acid, followed by coupling with an amine. The carboxylic acid can be activated to the acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. nih.govnih.govmdpi.com The resulting acid chloride is then reacted with a primary or secondary amine to form the desired amide. nih.govnih.govgoogle.com
A variety of coupling reagents can also be used to facilitate the direct amidation of the carboxylic acid with an amine, avoiding the need to form the acid chloride. These include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and propylphosphonic anhydride (B1165640) (T3P). rjpbcs.comnih.govfrontiersin.org A more recent, green chemistry approach involves the use of enzymes, such as lipases, to catalyze the amidation of pyrazine esters with amines in a continuous-flow system. nih.gov
Hydrazide and Hydrazone Formation: The carboxylate ester can also be converted to a hydrazide by reaction with hydrazine (B178648) hydrate. For example, 6-methoxypyrazine-2-carboxylic acid hydrazide has been synthesized from the corresponding methyl ester. nih.gov These hydrazides can serve as versatile intermediates for the synthesis of more complex heterocyclic systems, such as hydrazones, by condensation with aldehydes or ketones. nih.gov
The following table summarizes key strategies for modifying the carboxylate ester moiety.
| Modification | Reagents | Intermediate | Product | Reference(s) |
| Amidation | 1. NaOH (hydrolysis) 2. SOCl₂ 3. R₁R₂NH | Pyrazine-2-carboxylic acid, Pyrazine-2-carbonyl chloride | Pyrazine-2-carboxamide | nih.govnih.govmdpi.com |
| Amidation | 1. NaOH (hydrolysis) 2. R₁R₂NH, T3P | Pyrazine-2-carboxylic acid | Pyrazine-2-carboxamide | rjpbcs.comnih.gov |
| Enzymatic Amidation | Amine, Lipase | - | Pyrazine-2-carboxamide | nih.gov |
| Hydrazide Formation | Hydrazine hydrate | - | Pyrazine-2-carbohydrazide | nih.gov |
| Hydrazone Formation | Pyrazine-2-carbohydrazide, Aldehyde/Ketone | - | Pyrazine-2-carbohydrazone | nih.gov |
Investigation of Structure-Reactivity Relationships in Novel Pyrazine Carboxylate Derivatives
The reactivity of pyrazine carboxylate derivatives is intrinsically linked to the electronic nature of the substituents on the pyrazine ring. The electron-deficient character of the pyrazine ring makes it resistant to electrophilic substitution but susceptible to nucleophilic and homolytic substitution. thieme-connect.de
The introduction of electron-withdrawing groups, such as a carboxyl group, further deactivates the ring towards electrophiles but increases its susceptibility to nucleophilic attack. nih.govresearchgate.net Conversely, electron-donating groups can increase the ring's reactivity towards electrophiles, although harsh conditions are often still required. thieme-connect.de
Studies on the electrochemical properties of pyrazine derivatives have shown that electron-withdrawing substituents increase the redox potential, while electron-donating groups decrease it. nih.gov The position of the substituent relative to the nitrogen atoms also plays a significant role in its effect. nih.gov
The Hammett equation can be a useful tool for quantifying the effect of substituents on the reactivity of pyrazine derivatives in various reactions. For instance, in the reaction of 1,2,3-triazines (a related azine system) with amidines, a Hammett plot revealed a negative ρ value for substituted amidines and a large positive ρ value for substituted triazines, confirming the inverse electron demand nature of the reaction. nih.gov A similar quantitative approach could be applied to study the reactivity of this compound derivatives.
The following table highlights key aspects of structure-reactivity relationships in pyrazine carboxylate derivatives.
| Substituent Type on Pyrazine Ring | Effect on Reactivity | Example Reaction | Reference(s) |
| Electron-withdrawing group (e.g., -COOH, -Cl) | Decreased reactivity towards electrophiles, Increased reactivity towards nucleophiles | Nucleophilic aromatic substitution | thieme-connect.denih.gov |
| Electron-donating group (e.g., -OH, -NH₂) | Increased reactivity towards electrophiles (though still often requires harsh conditions) | Electrophilic aromatic substitution (with activation) | thieme-connect.de |
| Multiple carboxyl groups | Slower heterogeneous electron transfer kinetics | Electrochemical reduction | nih.gov |
Applications of Methyl 6 Hydroxypyrazine 2 Carboxylate As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The pyrazine (B50134) core is a prominent feature in numerous biologically active molecules, and Methyl 6-hydroxypyrazine-2-carboxylate offers a convenient entry point for the synthesis of a variety of complex organic derivatives. mdpi.comrjpbcs.com The functional groups present on the pyrazine ring, namely the hydroxyl and methyl ester moieties, can be readily transformed or used to introduce further complexity.
For instance, the synthesis of various pyrazine derivatives with potential pharmaceutical applications often involves the modification of such functionalized pyrazine precursors. rjpbcs.comnih.gov The ester group can be hydrolyzed to the corresponding carboxylic acid or converted to an amide, while the hydroxyl group can be alkylated, acylated, or converted to other functional groups. These transformations are fundamental steps in the construction of more elaborate molecules. A notable example of a complex bioactive molecule featuring a related pyrazine core is Favipiravir, an antiviral agent. bangor.ac.uknih.gov While the reported syntheses of Favipiravir may start from different pyrazine derivatives like 3-hydroxypyrazine-2-carboxylic acid, the structural similarity highlights the utility of such precursors in accessing medicinally relevant compounds. bangor.ac.uk
The strategic manipulation of the substituents on the pyrazine ring of this compound allows for the systematic exploration of chemical space around this scaffold, which is a crucial aspect of drug discovery programs. nih.gov The synthesis of novel pyrazine-2-carboxylic acid derivatives often begins with a substituted pyrazine ring, which is then elaborated through various chemical reactions, including coupling reactions, to introduce diverse functionalities. rjpbcs.com
Role in the Development of Pyrazine-Based Scaffolds for Chemical Research
Pyrazine and its derivatives are recognized as important scaffolds in medicinal chemistry due to their presence in a wide array of pharmacologically active compounds. mdpi.com The pyrazine ring system is considered a bioisostere of other aromatic systems and can participate in crucial interactions with biological targets. The development of libraries of compounds based on a central pyrazine scaffold is a common strategy in the search for new therapeutic agents.
This compound is an ideal starting point for the creation of such pyrazine-based scaffolds. Its functional handles allow for the attachment of various substituents, leading to a diverse set of molecules with potentially different biological activities. The design and synthesis of pyrazine amide ligands, for example, can lead to complex polynuclear transition metal complexes with interesting structural properties. kcl.ac.uk The ability to introduce functionalized side chains onto the pyrazine core is essential for tuning the properties of the resulting molecules, whether for biological activity or for applications in materials science.
The synthesis of functionalized 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazines, which are important building blocks in medicinal chemistry, showcases the utility of pyrazine-based starting materials in generating novel heterocyclic systems. guidechem.com These scaffolds can be further modified to create a wide range of derivatives for biological screening.
Utilization as a Ligand in Coordination Chemistry
The pyrazine moiety, with its two nitrogen atoms in a 1,4-disposition, is an excellent ligand for the coordination of metal ions. Pyrazine-2-carboxylate (B1225951) and its derivatives are well-known to form a variety of coordination polymers and discrete metal complexes with diverse structures and properties. nih.gov
This compound possesses multiple potential coordination sites: the two nitrogen atoms of the pyrazine ring and the oxygen atoms of the hydroxyl and carboxylate groups. This allows it to act as a versatile ligand, potentially binding to transition metal ions in a monodentate, bidentate, or bridging fashion. The coordination can occur through the proximal nitrogen and oxygen atoms of the carboxylate group, forming stable chelate rings with the metal center. sc.edu
The formation of coordination complexes with transition metals such as cobalt, chromium, rhodium, and ruthenium has been reported for related pyrazine-2-carboxylate ligands. sc.edunih.gov These complexes often exhibit interesting geometries, such as octahedral or square planar, depending on the metal ion and the stoichiometry of the reaction. researchgate.net The hydroxyl group at the 6-position of this compound can also participate in coordination or influence the electronic properties of the ligand, thereby affecting the structure and stability of the resulting metal complexes.
In some instances, pyrazine-based ligands can bridge multiple metal centers, leading to the formation of coordination polymers with extended network structures. nih.gov The specific coordination mode of this compound would depend on the reaction conditions, the nature of the metal ion, and the presence of other coordinating ligands.
The formation of metal complexes with this compound can be monitored and the resulting products characterized by a variety of spectroscopic and analytical techniques.
Infrared (IR) Spectroscopy: The IR spectrum of the free ligand would show characteristic absorption bands for the C=O stretching of the ester group, the O-H stretching of the hydroxyl group, and the C=N and C=C vibrations of the pyrazine ring. Upon coordination to a metal ion, shifts in the positions of these bands are expected. For instance, a shift in the C=O stretching frequency to a lower wavenumber would indicate coordination through the carbonyl oxygen. nih.gov Similarly, changes in the pyrazine ring vibrations would suggest the involvement of the ring nitrogen atoms in coordination.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its metal complexes in solution. Changes in the chemical shifts of the protons and carbons of the pyrazine ring and the methyl group upon complexation provide valuable information about the coordination sites.
Elemental Analysis and Mass Spectrometry: These techniques are used to confirm the stoichiometry of the metal complexes and to determine their molecular weight.
A representative table summarizing the characterization data for a hypothetical transition metal complex of a pyrazine-2-carboxylate derivative is shown below, based on typical data from the literature for similar compounds. researchgate.netnih.gov
| Technique | Observation | Interpretation |
| Elemental Analysis | Found: C, H, N, M values consistent with calculated percentages | Confirms the [M(L)₂(X)₂] stoichiometry |
| Molar Conductance | Low value in a non-coordinating solvent | Indicates a non-electrolytic nature of the complex |
| IR Spectroscopy | Shift of ν(C=O) to lower frequency; Appearance of new M-N and M-O bands | Coordination through carbonyl oxygen and pyrazine nitrogen |
| UV-Vis Spectroscopy | Appearance of d-d transition bands | Confirms the coordination of the metal ion and provides information on the geometry |
| Magnetic Susceptibility | Measurement of magnetic moment | Determines the spin state and geometry of the metal ion |
Future Research Directions and Challenges for Methyl 6 Hydroxypyrazine 2 Carboxylate
Development of Novel and Efficient Synthetic Methodologies
The synthesis of pyrazine (B50134) derivatives has been a long-standing goal for many research groups. tandfonline.com While numerous methods exist for the pyrazine core, the efficient and selective synthesis of asymmetrically substituted derivatives like Methyl 6-hydroxypyrazine-2-carboxylate remains a challenge.
Future research should focus on developing synthetic routes that are not only high-yielding but also offer superior control over regioselectivity. Current methods often involve multi-step sequences, which can be inefficient. The development of one-pot reactions, where multiple transformations occur in a single reaction vessel, presents a promising direction. researchgate.net Such approaches can significantly reduce waste, cost, and labor.
Furthermore, exploring novel catalytic systems is crucial. While catalysts based on palladium, copper-chromium, and silver have been used for pyrazine synthesis, there is a need for milder and more efficient catalysts that are tolerant of the hydroxyl and ester functional groups present in the target molecule. tandfonline.comtandfonline.com For instance, adapting methods like the Yamaguchi esterification, which avoids harsh reagents like thionyl chloride, could be beneficial for synthesizing derivatives from pyrazine-2-carboxylic acid precursors. researchgate.net
| Synthetic Strategy | Description | Potential Advantages for Target Compound | Reference |
| One-Pot Synthesis | A strategy where reactants are subjected to successive chemical reactions in a single reactor, avoiding the isolation of intermediates. | Increased efficiency, reduced solvent waste, and lower costs for producing multifunctional pyrazines. | researchgate.net |
| Biocatalysis | The use of natural catalysts, such as enzymes, to perform chemical transformations on organic compounds. | High selectivity, mild reaction conditions (protecting the hydroxyl group), and environmentally friendly processes. | nih.gov |
| Flow Chemistry | Performing chemical reactions in a continuous flowing stream rather than in a batch-type process. | Improved reaction control, enhanced safety, and potential for scalable synthesis of pyrazine esters. | nih.gov |
| Novel Metal Catalysis | Development of new catalysts (e.g., based on earth-abundant metals) for cross-coupling and cyclization reactions. | Access to new reaction pathways, potentially milder conditions, and improved functional group tolerance. | tandfonline.comtandfonline.com |
Exploration of Advanced Spectroscopic and Structural Characterization Techniques
Thorough characterization is fundamental to understanding the properties and reactivity of this compound. Standard techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry are routinely used for the structural elucidation of pyrazine derivatives. researchgate.netmdpi.com However, future work should leverage more advanced spectroscopic methods to gain deeper insights.
Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, would be invaluable for the unambiguous assignment of all proton and carbon signals, especially in complex derivatives. For the solid-state structure, single-crystal X-ray crystallography is the gold standard. In cases where suitable crystals are difficult to obtain, solid-state NMR could provide crucial information about the molecular conformation and intermolecular interactions in the solid phase. acs.org Advanced mass spectrometry techniques, such as ion mobility-mass spectrometry, could help separate and characterize isomers and conformers that may exist in equilibrium.
Integration of Computational Predictions with Experimental Validations
Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for studying pyrazine derivatives. nih.govbendola.com These methods can predict molecular geometries, spectroscopic properties, and electronic features like the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and molecular electrostatic potential (MEP) maps. nih.govchemrxiv.org
A significant future challenge lies in the seamless integration of these computational predictions with experimental results. For this compound, this involves:
Method Validation: Systematically testing different DFT functionals and basis sets (e.g., B3LYP/6-31G(d,p)) to find the most accurate method for this specific class of compounds. bendola.com
Reactivity Prediction: Using computational models to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding the design of new chemical transformations. chemrxiv.org
Spectroscopic Correlation: Calculating theoretical NMR and IR spectra and comparing them with experimental data to validate the proposed structure and gain a more refined understanding of its vibrational modes and electronic environment. bendola.comchemrxiv.org
This synergistic approach, where computational studies guide experimental design and experimental results validate and refine computational models, will accelerate the exploration of this molecule's chemical space.
Innovations in Sustainable Synthesis and Green Chemistry for Pyrazine Carboxylates
The principles of green chemistry are increasingly important in modern organic synthesis. tandfonline.com The chemical industry is moving away from hazardous solvents, toxic reagents, and energy-intensive processes. For pyrazine carboxylates, this presents both a challenge and an opportunity.
Future research must prioritize the development of sustainable synthetic routes. Key areas of focus include:
Biocatalytic Amidation: Using enzymes like Lipozyme® TL IM to catalyze the formation of amides from pyrazine esters and amines, providing a green alternative to traditional coupling methods that often generate hazardous by-products. nih.gov
Green Solvents: Replacing toxic solvents like DMF and THF with more environmentally benign alternatives such as water, ethanol, or supercritical CO2. nih.gov
Atom Economy: Designing synthetic pathways that maximize the incorporation of all reactant atoms into the final product, such as one-pot condensation reactions. researchgate.netresearchgate.net
Renewable Feedstocks: Investigating the use of precursors derived from renewable biological sources to synthesize the pyrazine core. mdpi.com
Applying these green principles to the synthesis of this compound will not only reduce the environmental impact but also enhance the economic viability of its production. tandfonline.com
Discovery of New Reactivity Profiles and Chemical Transformations
The true value of a building block like this compound lies in its chemical reactivity and its ability to be converted into a diverse range of more complex molecules. The molecule possesses three key functional sites for potential modification: the pyrazine ring, the hydroxyl group, and the methyl ester.
Future research should systematically explore the reactivity at each of these sites:
Hydroxyl Group Modification: Standard reactions such as etherification and acylation could be explored to protect the hydroxyl group or to introduce new functionalities.
Ester Group Transformation: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which is a key precursor for many other derivatives. researchgate.net It can also be converted into amides, hydrazides, or reduced to an alcohol, significantly expanding the library of accessible compounds. nih.gov
Pyrazine Ring Functionalization: While the electron-deficient nature of the pyrazine ring can make direct functionalization challenging, modern cross-coupling reactions could potentially be used to introduce new carbon-carbon or carbon-heteroatom bonds at the C-H positions of the ring.
The synthesis of pyrazine conjugates, where the core structure is linked to other chemical moieties, is a particularly promising area for discovering new properties and applications. nih.govmdpi.com
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 6-hydroxypyrazine-2-carboxylate, and how can purity be ensured?
- Methodology :
- Step 1 : Start with methyl pyrazine-2-carboxylate derivatives. Hydroxylation at the 6-position can be achieved via selective bromination followed by hydrolysis. For example, bromine in acetic acid at 80°C for 45 minutes introduces a bromomethyl group, which is then hydrolyzed to hydroxyl using aqueous sodium bicarbonate .
- Step 2 : Purification via silica gel column chromatography (20% ethyl acetate in hexane) removes unreacted starting materials and by-products.
- Validation : Confirm purity using HPLC (>98%) and NMR (e.g., absence of residual solvent peaks in H NMR at δ 1.2–1.4 ppm).
Q. How can the crystal structure of this compound be determined?
- Methodology :
- Use single-crystal X-ray diffraction (SCXRD) with a Bruker D8 VENTURE diffractometer.
- Refinement via SHELXL (for small-molecule crystallography) to resolve hydrogen bonding patterns, such as weak C–H⋯O/N interactions that stabilize the planar structure .
- Key parameters : R-factor <0.07, data-to-parameter ratio >8.3.
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodology :
- FT-IR : Identify carbonyl (C=O) stretches at ~1700 cm⁻¹ and hydroxyl (O–H) stretches at ~3200 cm⁻¹.
- NMR : H NMR (DMSO-d6) shows methyl ester protons at δ 3.8–3.9 ppm and aromatic protons at δ 8.2–8.5 ppm. C NMR confirms the carboxylate carbon at δ 165–168 ppm .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for functionalizing this compound?
- Methodology :
- Use Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) to model nucleophilic substitution at the 6-hydroxyl group.
- Compare activation energies for reactions with sulfonating agents (e.g., 4-fluoro-3-chlorobenzenesulfonyl chloride) versus alkylation reagents.
- Validate predictions experimentally via LC-MS monitoring of intermediates .
Q. What strategies resolve contradictions in crystallographic data, such as disordered electron density?
- Methodology :
- Dynamic disorder : Apply SHELXL’s PART instruction to model alternative conformations.
- Twinned data : Use SHELXL’s TWIN command for refinement. For high-resolution data (d-spacing <0.8 Å), employ anisotropic displacement parameters .
- Validation : Cross-check with spectroscopic data (e.g., NMR coupling constants) to confirm molecular geometry .
Q. How can regioselective modifications of the pyrazine ring be achieved?
- Methodology :
- Electrophilic substitution : Protect the hydroxyl group with tert-butyldimethylsilyl (TBDMS) chloride before nitration or halogenation.
- Coupling reactions : Use EDCI/HOBt to conjugate amines or sulfonamides at the carboxylate group.
- Optimization : Screen solvents (DCM vs. THF) and temperatures (0°C vs. RT) to maximize yield (>70%) and minimize side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
